- Preparation of heterocyclic phenoxy compounds as HIV reverse transcriptase inhibitors, United States, , ,
Cas no 920036-27-7 (1-(2,6-Difluoropyridin-3-yl)ethanone)

920036-27-7 structure
Nombre del producto:1-(2,6-Difluoropyridin-3-yl)ethanone
1-(2,6-Difluoropyridin-3-yl)ethanone Propiedades químicas y físicas
Nombre e identificación
-
- 1-(2,6-Difluoropyridin-3-yl)ethanone
- 1-(2,6-DIFLUORO-3-PYRIDINYL)-ETHANONE
- Ethanone, 1-(2,6- difluoro-3-pyridinyl)-
- 1-(2,6-DIFLUORO(PYRIDIN-3-YL))ETHANONE
- 1-(2,6-DIFLUORO-3-PYRIDINYL)ETHANONE
- 1-(2,6-Difluoro-3-pyridinyl)ethanone (ACI)
- 1-(2,6-Difluoro-3-pyridyl)ethanone
- SCHEMBL3160278
- MFCD11520715
- 920036-27-7
- Ethanone, 1-(2,6-difluoro-3-pyridinyl)-
- DTXSID60648801
- AS-49944
- O10255
- SB53874
- CS-0186217
- Z1198330235
- KVBDQWJQRISCAV-UHFFFAOYSA-N
- SY117256
- AKOS006325164
- 1-(2,6-difluoropyridin-3-yl)ethan-1-one
- EN300-4299873
-
- MDL: MFCD11520715
- Renchi: 1S/C7H5F2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3
- Clave inchi: KVBDQWJQRISCAV-UHFFFAOYSA-N
- Sonrisas: O=C(C)C1C(F)=NC(F)=CC=1
Atributos calculados
- Calidad precisa: 157.03400
- Masa isotópica única: 157.03392011g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 163
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.4
- Superficie del Polo topológico: 30Ų
Propiedades experimentales
- Denso: 1.281
- Punto de ebullición: 251℃
- Punto de inflamación: 105℃
- PSA: 29.96000
- Logp: 1.56240
1-(2,6-Difluoropyridin-3-yl)ethanone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE795-1g |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95+% | 1g |
906.0CNY | 2021-07-15 | |
Chemenu | CM130158-1g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 1g |
$114 | 2024-07-20 | |
Chemenu | CM130158-1g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 1g |
$374 | 2021-08-05 | |
Enamine | EN300-4299873-0.5g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 0.5g |
$713.0 | 2023-05-25 | |
Aaron | AR0063E0-100mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95% | 100mg |
$5.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256887-100mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 98% | 100mg |
¥46.00 | 2024-04-25 | |
A2B Chem LLC | AC83228-2.5g |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95% | 2.5g |
$68.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256887-250mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 98% | 250mg |
¥85.00 | 2024-04-25 | |
Aaron | AR0063E0-250mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95% | 250mg |
$10.00 | 2025-02-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE795-50mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95+% | 50mg |
112.0CNY | 2021-07-15 |
1-(2,6-Difluoropyridin-3-yl)ethanone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Chloroform ; 16 h, rt
Referencia
- Preparation of (hetero)aryl pyrazole derivatives as phosphodiesterase 4 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referencia
- Compounds for inhibiting a-synuclein- and ApoE4-related toxicity to prevent and treat stearoyl-CoA desaturase-associated disease or neurological disease, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referencia
- Preparation of oxadiazole compounds useful in the treatment of neurological disorders, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referencia
- Oxadiazole and thiadiazole derivatives used in treating neurological disorders and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; rt → -70 °C; 0.5 h, < -60 °C; 1 h, -65 °C
1.2 Solvents: Tetrahydrofuran ; -65 °C; 1 h, -60 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; -15 - -5 °C
1.2 Solvents: Tetrahydrofuran ; -65 °C; 1 h, -60 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; -15 - -5 °C
Referencia
- An efficient access to 3,6-disubstituted 1H-pyrazolo[3,4-b]pyridines via a one-pot double SNAr reaction and pyrazole formationTetrahedron Letters, 2009, 50(20), 2293-2297,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → -20 °C; 1.5 h, -20 °C; -20 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; overnight, -78 °C → rt
1.4 Reagents: Sodium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; overnight, -78 °C → rt
1.4 Reagents: Sodium chloride Solvents: Water ; rt
Referencia
- Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant virusesJournal of Medicinal Chemistry, 2008, 51(20), 6503-6511,
Métodos de producción 8
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
Referencia
- Preparation of heterocycle type cinnamide compounds for inhibiting amyloid-β production, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referencia
- Preparation of oxadiazoles and related compounds for the treatment of neurol. diseases, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ; 2 h, cooled
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; cooled
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; cooled
Referencia
- Preparation of morpholine type cinnamides as amyloid-β production inhibitors, United States, , ,
1-(2,6-Difluoropyridin-3-yl)ethanone Raw materials
- N-Methoxy-N-methylacetamide
- 2,6-difluoro-a-methyl-3-Pyridinemethanol
- 2,6-difluoro-N-methoxy-N-methylnicotinamide
- 2,6-Difluoropyridine
1-(2,6-Difluoropyridin-3-yl)ethanone Preparation Products
1-(2,6-Difluoropyridin-3-yl)ethanone Literatura relevante
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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